![molecular formula C8H14N2S B2444657 3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione CAS No. 34009-35-3](/img/structure/B2444657.png)

3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

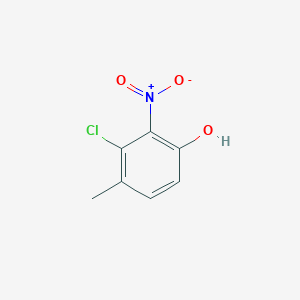

3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione (D2PMT) is an organic compound that has been studied extensively in the scientific community due to its potential applications in various fields. D2PMT is a derivative of pyrrolidine, a cyclic organic compound, and is composed of two nitrogen atoms, two methyl groups, and one methylene group. Its structure is similar to that of other pyrrolidine derivatives, such as pyrrolidone, but with an additional methylene group. D2PMT has been studied for its potential use in drug synthesis, biochemistry, and other scientific applications.

Applications De Recherche Scientifique

- Enhancements : Zinc oxide nanoparticles (ZnO NPs) are applied to polyester fabrics to improve self-cleaning properties, light fastness, antibacterial efficacy, and UV protection .

- Poly [2-(Dimethylamino)ethyl Methacrylate (PDMAEMA)-EDMA Nanogel : Dispersion polymerization in water/2-methoxyethanol medium produces well-defined sub-micron PDMAEMA-EDMA nanogels. These nanogels find applications in drug delivery, catalysis, and responsive materials .

- Utility of N, N-Dimethyl Enaminones : These compounds serve as versatile building blocks for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives. Researchers explore their use in synthesizing various heterocyclic structures .

Disperse Dyes for Polyester Fabrics

Polymer Nanogels

Building Blocks for Heterocyclic Derivatives

Mécanisme D'action

Target of Action

Similar compounds such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds .

Mode of Action

The compound’s interaction with its targets involves the formation of activated ester leaving groups. The carbonyl of the acid attacks the carbodiimide of the compound, followed by a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Biochemical Pathways

Related compounds like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide are known to be involved in peptide synthesis and protein crosslinking to nucleic acids .

Pharmacokinetics

Similar compounds are usually water-soluble and are typically employed in the ph range of 40-60 .

Result of Action

The compound’s mode of action suggests that it could play a role in the formation of amide bonds, which are crucial in peptide synthesis and protein crosslinking .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, a similar compound, is typically employed in the pH range of 4.0-6.0 .

Propriétés

IUPAC Name |

(3Z)-3-(dimethylaminomethylidene)-1-methylpyrrolidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-9(2)6-7-4-5-10(3)8(7)11/h6H,4-5H2,1-3H3/b7-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOLJHLXTKBQDZ-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CN(C)C)C1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC/C(=C/N(C)C)/C1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444574.png)

![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2444579.png)

![ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444582.png)

![Methyl (1-{[(3-iodo-4-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2444583.png)

![2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2444584.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2444587.png)

![N-allyl-5-nitrobenzo[d]oxazol-2-amine](/img/structure/B2444588.png)